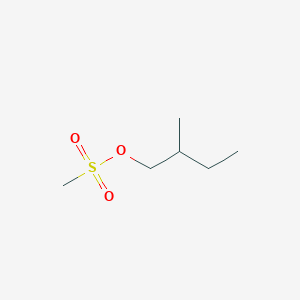

2-Methylbutyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylbutyl methanesulfonate is a chemical compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol . It is a sulfonate ester, which is often used in organic synthesis due to its chiral auxiliary properties . The compound is known for its ability to act as a reagent in various chemical reactions, making it valuable in scientific research and industrial applications .

Vorbereitungsmethoden

2-Methylbutylmethansulfonat kann durch die Reaktion von 2-Methylbutanol mit Methansulfonylchlorid in Gegenwart einer Base wie Pyridin synthetisiert werden . Die Reaktion findet typischerweise unter milden Bedingungen statt und liefert den gewünschten Sulfonsäureester. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab und mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

2-Methylbutylmethansulfonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Methansulfonatgruppe durch andere Nucleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl diese Reaktionen weniger verbreitet sind.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Nucleophile wie Amine, Alkohole und Thiole sowie Oxidations- und Reduktionsmittel . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

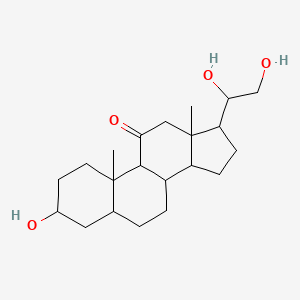

Wissenschaftliche Forschungsanwendungen

2-Methylbutylmethansulfonat wird aufgrund seiner chiralen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es dient als chirales Hilfsmittel bei der Synthese verschiedener chiraler Verbindungen, darunter Aminosäuren, Peptide und Naturstoffe . Seine Fähigkeit, die Bildung chiraler Zentren zu erleichtern, macht es bei der Untersuchung der Stereochemie und der Entwicklung von Arzneimitteln unschätzbar wertvoll . Außerdem wird es bei der Synthese komplexer organischer Moleküle und als Reagenz in organischen Transformationen eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 2-Methylbutylmethansulfonat beinhaltet die Alkylierung nucleophiler Stellen in Molekülen . Die Methansulfonatgruppe fungiert als Abgangsgruppe, wodurch die 2-Methylbutylgruppe mit Nucleophilen wie Aminen, Alkoholen und Thiolen reagieren kann . Dieser Alkylierungsprozess ist entscheidend für die Bildung neuer chemischer Bindungen und die Synthese komplexer Moleküle .

Wirkmechanismus

The mechanism of action of 2-methylbutyl methanesulfonate involves the alkylation of nucleophilic sites within molecules . The methanesulfonate group acts as a leaving group, allowing the 2-methylbutyl moiety to react with nucleophiles such as amines, alcohols, and thiols . This alkylation process is crucial in the formation of new chemical bonds and the synthesis of complex molecules .

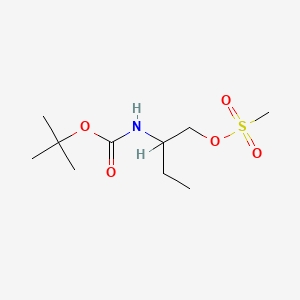

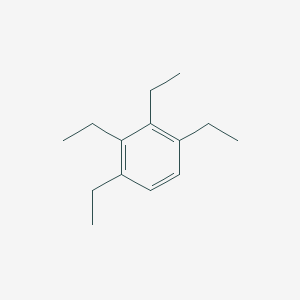

Vergleich Mit ähnlichen Verbindungen

2-Methylbutylmethansulfonat kann mit anderen ähnlichen Verbindungen wie Ethylmethansulfonat und Methylmethansulfonat verglichen werden . Obwohl alle diese Verbindungen Sulfonsäureester sind und eine ähnliche Reaktivität aufweisen, ist 2-Methylbutylmethansulfonat aufgrund seiner chiralen Natur und des Vorhandenseins einer 2-Methylbutylgruppe einzigartig . Dieser strukturelle Unterschied verleiht ihm besondere stereochemische Eigenschaften, die ihn besonders nützlich für die chirale Synthese machen .

Ähnliche Verbindungen umfassen:

- Ethylmethansulfonat

- Methylmethansulfonat

- 1-Butyl-3-methylimidazoliummethansulfonat

Diese Verbindungen unterscheiden sich zwar in ihrer Sulfonsäureesterfunktionalität, jedoch in ihren Alkylgruppen und spezifischen Anwendungen .

Eigenschaften

IUPAC Name |

2-methylbutyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANBAERELZGEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)

![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)